

Application Note: Single-Cell Transcriptomic Analysis of Vitreous-Infiltrating Cells

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Compound of Interest

Compound Name: CP-67015

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Topic: Utilizing Vitreous Biopsy (CPT 67015) for Single-Cell Sequencing of Intraocular Cellular Infiltrates.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The vitreous humor, an accessible tissue sample from the eye, provides critical insights into the intraocular immune response and pathology of various ophthalmic diseases without compromising the eye's structural or functional integrity.[1] Vitreous-infiltrating cells are hallmarks of conditions such as autoimmune uveitis, vitreoretinal lymphoma, and diabetic retinopathy.[2][3] The collection of this fluid is often performed via a pars plana vitrectomy, a procedure coded for billing purposes as CPT 67015 (Aspiration or release of vitreous, subretinal or choroidal fluid, pars plana approach).[4][5]

Single-cell RNA sequencing (scRNA-seq) has emerged as a revolutionary tool that allows for the high-resolution dissection of cellular heterogeneity within these samples.[6][7] Unlike bulk RNA sequencing, which measures average gene expression, scRNA-seq provides detailed transcriptomic profiles of individual cells, enabling the identification of rare cell populations, characterization of cellular states, and elucidation of complex cell-cell interactions.[7]

This document provides a comprehensive set of protocols and application notes for the successful isolation and single-cell analysis of cells from vitreous biopsies, guiding researchers from sample acquisition to bioinformatic analysis and interpretation.

Experimental Protocols

Protocol 1: Vitreous Sample Collection and Handling

- **Sample Acquisition:** Vitreous fluid is collected by an ophthalmic surgeon during a diagnostic or therapeutic pars plana vitrectomy.[\[5\]](#)[\[8\]](#) For research purposes, it is crucial to obtain an undiluted vitreous specimen to maximize cellular yield.[\[3\]](#)
- **Immediate Processing:** To ensure maximum cell viability, the specimen should be processed immediately after collection.[\[3\]](#) Low-quality samples with poor viability can lead to suboptimal results due to background noise from ambient RNA released by dead cells.[\[9\]](#)
- **Temporary Storage & Transport:** If immediate processing is not feasible, the sample should be kept on ice and processed within 1-2 hours. For off-site processing, transport the sample on ice in a sterile, sealed container.

Protocol 2: Isolation of Viable Vitreous-Infiltrating Cells

The gel-like consistency of vitreous humor necessitates enzymatic digestion to release infiltrating cells. This protocol is optimized for low-volume, low-cell-count samples.[\[10\]](#)

- **Enzymatic Digestion:**
 - To the vitreous fluid, add an equal volume of RPMI 1640 medium.
 - Prepare a 50 units/ μ L working solution of Hyaluronidase.[\[10\]](#)
 - Add 100 μ L of the hyaluronidase working solution to the diluted vitreous sample.[\[10\]](#)
 - Incubate for 60 minutes at room temperature to fully solubilize the vitreous gel.[\[10\]](#)
- **Cell Suspension Preparation:**
 - Quench the enzymatic reaction by diluting the sample to 25 mL with RPMI 1640 containing 1% Fetal Bovine Serum (FBS).[\[10\]](#)
 - To obtain a single-cell suspension, filter the diluted sample through a 40 μ m cell strainer into a new 50 mL conical tube.[\[10\]](#)

- Cell Pelleting and Washing:
 - Centrifuge the cell suspension at 600 x g for 20 minutes at 25°C.[10]
 - Carefully aspirate and discard the supernatant without disturbing the cell pellet.
 - Gently resuspend the cell pellet in 1 mL of cold PBS with 0.04% BSA.
 - Repeat the centrifugation at 400 x g for 5 minutes at 4°C and discard the supernatant.
 - Resuspend the final cell pellet in an appropriate volume (e.g., 50-100 µL) of cold PBS with 0.04% BSA for cell counting.

Protocol 3: Cell Counting and Viability Assessment

Accurate cell counting and viability assessment are critical for successful library preparation.

- Staining: Mix a small aliquot of the cell suspension with Trypan Blue (e.g., in a 1:1 ratio).
- Counting: Use an automated cell counter or a hemocytometer to determine the total number of cells and the percentage of viable (unstained) cells.
- Quality Control: Proceed to library preparation only if cell viability is >80%. Samples with lower viability may require dead cell removal steps to minimize background noise.[9]

Protocol 4: Single-Cell Library Preparation and Sequencing

This protocol is based on the widely used 10x Genomics Chromium platform.[2][3]

- Cell Input: Adjust the cell suspension concentration to the range recommended by the manufacturer (typically 700-1,200 cells/µL).
- Library Preparation:
 - Load the single-cell suspension onto the 10x Chromium controller to partition cells into Gel Beads-in-emulsion (GEMs).

- Perform reverse transcription within the GEMs to generate barcoded cDNA from each cell's mRNA.
- Break the emulsion and purify the barcoded cDNA.
- Proceed with cDNA amplification and library construction according to the manufacturer's protocol (e.g., Single Cell 3' or 5' Gene Expression). For detailed immune cell profiling, 5' V(D)J sequencing can be performed in parallel.[\[10\]](#)
- Sequencing: Sequence the generated libraries on an Illumina sequencing platform, such as the NovaSeq S4, to achieve adequate sequencing depth.[\[3\]](#)

Data Presentation: Quantitative Metrics

The following tables summarize typical quantitative data expected from scRNA-seq experiments on vitreous samples.

Table 1: Typical Vitreous Sample and Cell Processing Metrics

Parameter	Typical Value	Reference
Sample Volume	0.5 - 2.0 mL	
Total Cell Yield	40,000 - 100,000 cells	[10]

| Post-Processing Viability | > 80% |[\[9\]](#) |

Table 2: Representative scRNA-seq Quality Control Metrics (per sample)

Parameter	Typical Value	Description
Number of Cells Sequenced	3,000 - 10,000	The total number of cells passing initial QC filters.
Mean Reads per Cell	> 50,000	Average number of sequencing reads associated with each cell barcode.
Median Genes per Cell	1,500 - 4,000	The median number of unique genes detected per cell.

| Mitochondrial Gene % | < 10% | A low percentage indicates healthy, non-apoptotic cells.[\[3\]](#) |

Table 3: Common Cell Types and Key Marker Genes in Vitreous Infiltrates

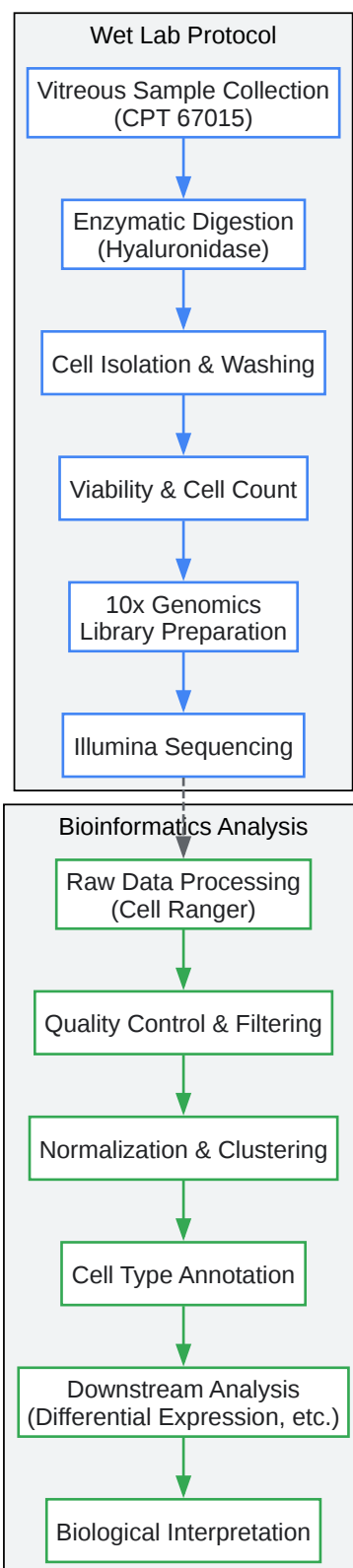
Cell Type	Key Marker Genes	Reference
T-Cells	CD3D, CD3E, CD8A, CD4	[2]
B-Cells / Plasma Cells	CD79A, MS4A1 (CD20)	[3]
Malignant B-Cells (VRL)	MYC, BCL6, IRF4	[3]
Macrophages / Microglia	CD68, HLA-DRA, C1QA	[11]
Müller Glia	RLBP1, GLUL	[11]

| Retinal Ganglion Cells | NEFL, SNCG |[\[11\]](#) |

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

The following diagrams illustrate the end-to-end process, from sample collection to data interpretation.

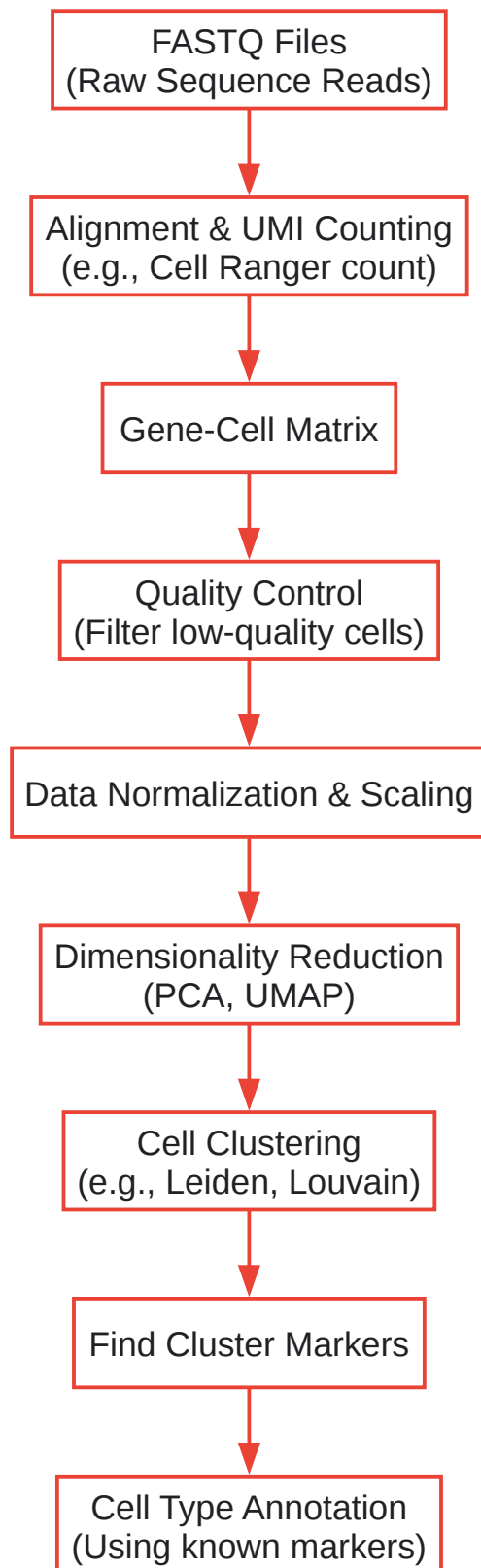


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Caption: End-to-end workflow for single-cell sequencing of vitreous-infiltrating cells.

Bioinformatics Data Analysis Pipeline

This diagram details the key computational steps for processing scRNA-seq data.

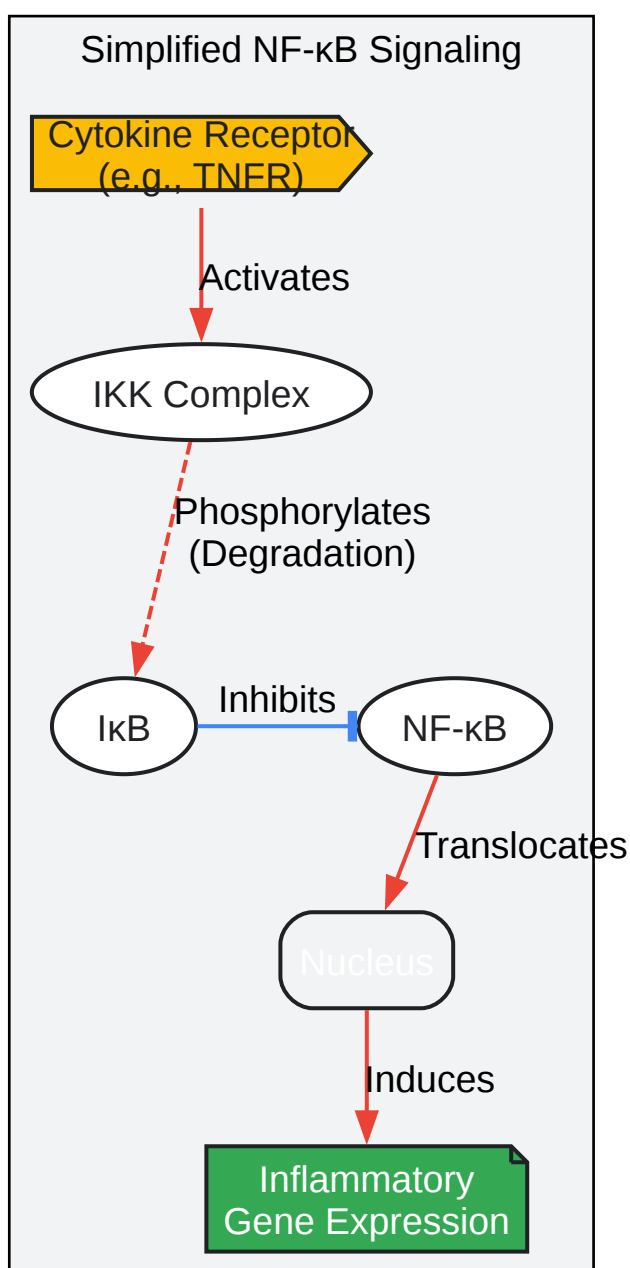


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Caption: Core bioinformatics workflow for scRNA-seq data analysis.

Example Signaling Pathway: NF- κ B Activation in Immune Cells

This diagram illustrates a simplified signaling pathway relevant to the inflammatory cells often found in vitreous samples.



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